N-(4-chlorophenyl)-2-cyano-2-phenylacetamide
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Overview
Description
N-(4-chlorophenyl)-2-cyano-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group (-CN) and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-chlorophenyl)-2-cyano-2-phenylacetamide typically begins with 4-chloroaniline and benzyl cyanide.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-2-cyano-2-phenylacetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted amides.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: N-(4-chlorophenyl)-2-cyano-2-phenylacetamide is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology:
Antimicrobial Activity: The compound has shown potential antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Medicine:
Pharmaceuticals: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-cyano-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenylacetamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-cyanoacetamide: Similar structure but lacks the phenyl group.
N-(4-chlorophenyl)-2-phenylacetamide: Similar structure but lacks the cyano group.
N-(4-chlorophenyl)-2-cyano-2-(4-methylphenyl)acetamide: Similar structure with a methyl group on the phenyl ring.
Uniqueness: N-(4-chlorophenyl)-2-cyano-2-phenylacetamide is unique due to the presence of both the cyano group and the phenylacetamide moiety, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-cyano-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-6-8-13(9-7-12)18-15(19)14(10-17)11-4-2-1-3-5-11/h1-9,14H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMJZQDZYUJADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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